Cas no 59489-71-3 (5-bromopyrazin-2-amine)

5-bromopyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-5-bromopyrazine
- 5-Bromo-2-pyrazinamine
- 5-bromopyrazin-2-amine
- 2-Bromo-5-aminopyrazine
- 2-Ami-5-bromopyrazine
- 5-BroMo-2-pyrazinaMine, TECH
- { "\"0\"": "5-Bromo-2-pyrazinamine" }
- 5-bromo-pyrazin-2-ylamine
- Pyrazinamine, 5-bromo-
- 5-bromopyrazin-2-ylamine
- 5-Bromo-2-aminopyrazine
- 2-amino-5-bromo-pyrazine
- 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine
- 5-Amino-2-bromopyrazine
- 5-Bromopyrazinamine
- PubChem8867
- zlchem 1278
- 5-bromopyrazine-2-amine
- 2-amino-5 bromopyrazine
- 5-Bromo-2-pyrazineamine
- 2-bromo-5-amino-pyrazine
- 5-bromopyrazine-2-ylamine
- 5-bromanyl
- 59489-71-3
- AC-1726
- AC-907/25005447
- A832340
- BCP9000091
- SY002807
- 5-Bromo-2-pyrazinamine #
- SCHEMBL40289
- BDBM626227
- BP-11361
- 5-bromopyrazin-2-yl-amine
- EN300-88705
- 2-Amino-5-bromopyrazine, 97%
- FS-2178
- MFCD00235015
- HY-59261
- CS-W009264
- Q-103315
- CHEMBL4555899
- DTXSID00344794
- A8365
- BCP23370
- PB26019
- 5-bromanylpyrazin-2-amine
- FT-0611151
- AM20070372
- AKOS005068277
- DB-011347
- STL451640
- A1683
-
- MDL: MFCD00235015
- インチ: 1S/C4H4BrN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
- InChIKey: KRRTXVSBTPCDOS-UHFFFAOYSA-N
- SMILES: BrC1C([H])=NC(=C([H])N=1)N([H])[H]
- BRN: 111381
計算された属性
- Exact Mass: 172.95886g/mol
- Surface Charge: 0
- XLogP3: 0.7
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 3
- 回転可能化学結合数: 0
- Exact Mass: 172.95886g/mol
- 単一同位体質量: 172.95886g/mol
- Topological Polar Surface Area: 51.8Ų
- Heavy Atom Count: 8
- 複雑さ: 77.7
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 互变异构体数量: 2
- Surface Charge: 0
じっけんとくせい
- Color/Form: Solid
- 密度みつど: 1.8440
- ゆうかいてん: 112.0 to 116.0 deg-C
- Boiling Point: 274.2°C at 760 mmHg
- フラッシュポイント: 119.7℃
- Refractive Index: 1.648
- PSA: 51.80000
- LogP: 1.40250
5-bromopyrazin-2-amine Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Danger
- 危害声明: H302,H315,H317,H318
- Warning Statement: P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/38-43
- セキュリティの説明: S26-S37/39-S45-S36/37/39-S22
-
危険物標識:
- Risk Phrases:R20/21/22; R36/37/38; R44
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
- 安全术语:S22;S26;S36/37/39;S45
5-bromopyrazin-2-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-bromopyrazin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002807-25g |
2-Amino-5-bromopyrazine |
59489-71-3 | ≥98% | 25g |
¥106.00 | 2024-07-09 | |
abcr | AB206502-5 g |
2-Amino-5-bromopyrazine, 97%; . |
59489-71-3 | 97% | 5g |
€67.00 | 2023-05-06 | |
abcr | AB206502-250 g |
2-Amino-5-bromopyrazine, 97%; . |
59489-71-3 | 97% | 250g |
€313.40 | 2022-06-02 | |
Oakwood | 036703-10g |
2-Amino-5-bromopyrazine |
59489-71-3 | 97% | 10g |
$15.00 | 2024-07-19 | |
eNovation Chemicals LLC | K02934-100g |
2-amino-5-bromopyrazine |
59489-71-3 | 98% | 100g |
$160 | 2024-05-24 | |
TRC | A601845-25000mg |
2-Amino-5-bromopyrazine |
59489-71-3 | 25g |
$ 1011.00 | 2023-04-19 | ||
abcr | AB206502-25 g |
2-Amino-5-bromopyrazine, 97%; . |
59489-71-3 | 97% | 25 g |
€97.60 | 2023-07-20 | |
Apollo Scientific | OR13181-100g |
2-Amino-5-bromopyrazine |
59489-71-3 | 100g |
£50.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D687051-500g |
2-Amino-5-bromopyrazine |
59489-71-3 | 98% | 500g |
$260 | 2024-07-21 | |
Oakwood | 036703-5g |
2-Amino-5-bromopyrazine |
59489-71-3 | 97% | 5g |
$11.00 | 2024-07-19 |
5-bromopyrazin-2-amine Suppliers
5-bromopyrazin-2-amine 関連文献
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Liang Zhao,Igor F. Perepichka,Figen Türksoy,Andrei S. Batsanov,Andrew Beeby,Karen S. Findlay,Martin R. Bryce New J. Chem. 2004 28 912
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Nicolai I. Nikishkin,Jurriaan Huskens,Willem Verboom Org. Biomol. Chem. 2013 11 3583
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Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525
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Christer B. Aaker?y,Prashant D. Chopade,Claudia Ganser,Arbin Rajbanshi,John Desper CrystEngComm 2012 14 5845
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6. Pteridine studies. Part 46. 2-Alkylpteridin-4-ones from 2-aminopyrazine-3-carboxamide and its derivativesAdrien Albert J. Chem. Soc. Perkin Trans. 1 1979 1574
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Hongfei Lu,Lin Wang,Feifei Yang,Runze Wu,Wei Shen RSC Adv. 2014 4 30447
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Nicolai I. Nikishkin,Jurriaan Huskens,Willem Verboom Org. Biomol. Chem. 2013 11 3583
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Christer B. Aaker?y,Prashant D. Chopade,Claudia Ganser,John Desper Chem. Commun. 2011 47 4688
5-bromopyrazin-2-amineに関する追加情報
Recent Advances in the Application of 5-Bromopyrazin-2-amine (CAS: 59489-71-3) in Chemical Biology and Pharmaceutical Research
5-Bromopyrazin-2-amine (CAS: 59489-71-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a pyrazine ring substituted with a bromine atom and an amine group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics. This research brief aims to provide an overview of the latest advancements related to 5-bromopyrazin-2-amine, focusing on its synthesis, biological activities, and therapeutic applications.
One of the most notable developments in the use of 5-bromopyrazin-2-amine is its role as a building block for the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have recently reported the successful incorporation of 5-bromopyrazin-2-amine into novel kinase inhibitors, demonstrating its ability to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry described the design of a series of pyrazine-based inhibitors targeting the epidermal growth factor receptor (EGFR), where 5-bromopyrazin-2-amine was utilized to optimize the pharmacokinetic properties of the compounds.
In addition to its applications in kinase inhibitor development, 5-bromopyrazin-2-amine has also shown promise in antimicrobial research. A recent study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of pyrazine derivatives incorporating 5-bromopyrazin-2-amine and evaluated their activity against drug-resistant bacterial strains. The results revealed that certain derivatives exhibited potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the potential of 5-bromopyrazin-2-amine as a scaffold for developing new antimicrobial agents to address the growing threat of antibiotic resistance.
Another area of interest is the anticancer potential of 5-bromopyrazin-2-amine derivatives. Recent preclinical studies have demonstrated that these compounds can induce apoptosis and inhibit tumor growth in various cancer cell lines. For example, a 2022 study in the European Journal of Medicinal Chemistry reported the synthesis of a novel series of 5-bromopyrazin-2-amine derivatives and their evaluation against breast cancer cells. The lead compound in this series exhibited significant cytotoxicity against MCF-7 cells, with a mechanism of action involving the inhibition of tubulin polymerization. These findings highlight the potential of 5-bromopyrazin-2-amine as a starting point for the development of new anticancer drugs.
The synthesis of 5-bromopyrazin-2-amine has also seen advancements in recent years. Traditional methods often involve multi-step reactions with low yields, but newer approaches have focused on improving efficiency and scalability. A 2023 publication in Organic Process Research & Development described a streamlined synthetic route for 5-bromopyrazin-2-amine using a one-pot reaction strategy, which significantly reduced production costs and environmental impact. This development is particularly relevant for industrial-scale applications, where cost-effective and sustainable synthesis methods are highly desirable.
In conclusion, 5-bromopyrazin-2-amine (CAS: 59489-71-3) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a building block for kinase inhibitors, antimicrobial agents, and anticancer therapeutics underscores its importance in drug discovery. Recent advancements in synthesis methods further enhance its potential for large-scale applications. Future research should focus on exploring additional therapeutic targets and optimizing the pharmacokinetic properties of 5-bromopyrazin-2-amine derivatives to maximize their clinical potential. As the field progresses, this compound is likely to remain a key player in the development of novel bioactive molecules.
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